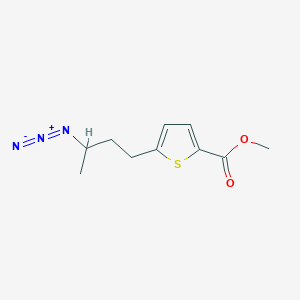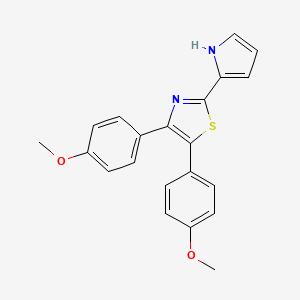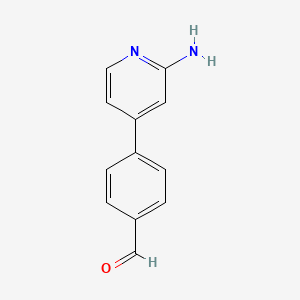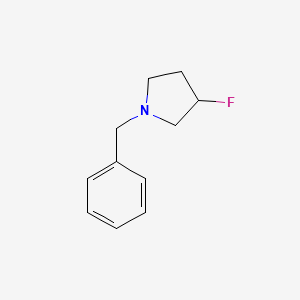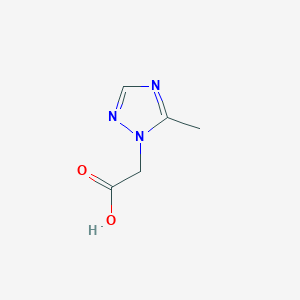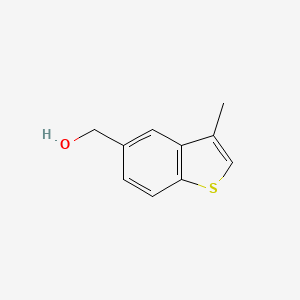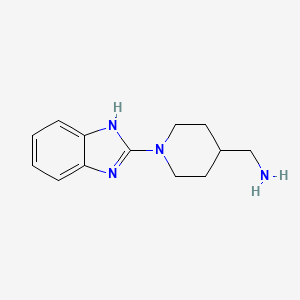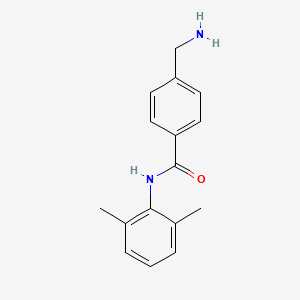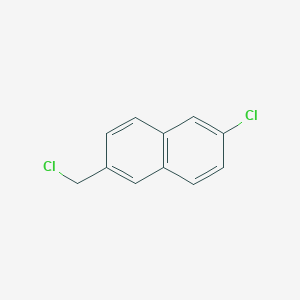
2-(chloromethyl)-6-chloronaphthalene
Overview
Description
2-(chloromethyl)-6-chloronaphthalene is an organic compound with the molecular formula C11H8Cl2 It is a derivative of naphthalene, where two chlorine atoms are substituted at the 2 and 6 positions, and a chloromethyl group is attached to the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-6-chloronaphthalene typically involves the chlorination of naphthalene derivatives. One common method is the chloromethylation of 2-chloronaphthalene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions often require controlled temperatures and anhydrous conditions to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-6-chloronaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form naphthoquinone derivatives.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions typically occur under reflux conditions in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalene derivatives depending on the nucleophile used.
Oxidation Reactions: Major products are naphthoquinone derivatives.
Reduction Reactions: The primary product is 2-chloro-6-methylnaphthalene.
Scientific Research Applications
2-(chloromethyl)-6-chloronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-6-chloronaphthalene involves its interaction with nucleophiles and electrophiles. The chlorine atoms and the chloromethyl group make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
2-Chloronaphthalene: Similar structure but lacks the chloromethyl group.
6-Chloromethylnaphthalene: Similar structure but lacks the second chlorine atom at the 2 position.
2-Bromonaphthalene: Bromine substituted at the 2 position instead of chlorine.
Uniqueness
2-(chloromethyl)-6-chloronaphthalene is unique due to the presence of both chlorine atoms and the chloromethyl group, which confer distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
Molecular Formula |
C11H8Cl2 |
|---|---|
Molecular Weight |
211.08 g/mol |
IUPAC Name |
2-chloro-6-(chloromethyl)naphthalene |
InChI |
InChI=1S/C11H8Cl2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,7H2 |
InChI Key |
NKNWDMQCOPTACU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1CCl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,7,8,9-Tetrahydro-3-methyl-5H-cyclohepta[b]pyridine](/img/structure/B8601637.png)
![2-Methyl-2-[(prop-2-en-1-yl)oxy]butane](/img/structure/B8601638.png)
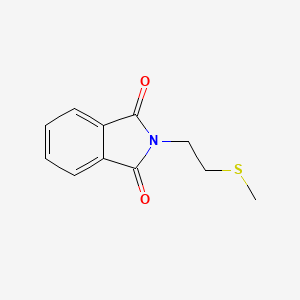
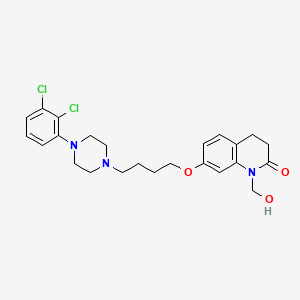
![3-[2-(Dimethylamino)ethyl]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8601656.png)
